Pazopanib hydrochloride

Catalog No.
S638922
CAS No.
635702-64-6
M.F
C21H24ClN7O2S
M. Wt
474.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pazopanib hydrochloride

CAS Number

635702-64-6

Product Name

Pazopanib hydrochloride

IUPAC Name

5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride

Molecular Formula

C21H24ClN7O2S

Molecular Weight

474.0 g/mol

InChI

InChI=1S/C21H23N7O2S.ClH/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16;/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25);1H

InChI Key

MQHIQUBXFFAOMK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N.Cl

Synonyms

GW 780604, GW 786034B, GW-780604, GW-786034B, GW780604, GW786034B, pazopanib, Votrient

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N.Cl

Mechanisms of Action

Pazopanib inhibits several key signaling pathways crucial for tumor development and progression. These include:

  • Vascular endothelial growth factor receptor (VEGFR): Pazopanib blocks the binding of VEGF to its receptors, hindering the formation of new blood vessels that tumors rely on for oxygen and nutrients. Source: National Cancer Institute
  • Platelet-derived growth factor receptor (PDGFR): Inhibition of PDGFR signaling disrupts cell proliferation, migration, and survival, contributing to anti-tumor effects. Source: Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing:
  • Fibroblast growth factor receptor (FGFR): Pazopanib targets specific FGFR subtypes, potentially impacting tumor cell proliferation and angiogenesis. Source: Pazopanib as a possible option for the treatment of metastatic non-clear cell renal carcinoma patients: a systematic review:
  • c-Kit receptor: Pazopanib inhibits c-Kit signaling, which plays a role in the growth and survival of certain gastrointestinal stromal tumors. Source: VOTRIENT (pazopanib) tablets Label:

By targeting these multiple pathways, pazopanib disrupts various aspects of tumor biology, potentially leading to tumor growth inhibition and improved clinical outcomes.

Efficacy in Cancers

Pazopanib is currently approved by the FDA for the treatment of:

  • Advanced renal cell carcinoma: Clinical trials have demonstrated pazopanib's efficacy in prolonging progression-free survival compared to placebo in patients with advanced RCC. Source: Pazopanib as a possible option for the treatment of metastatic non-clear cell renal carcinoma patients: a systematic review:
  • Advanced soft tissue sarcoma: Pazopanib has shown effectiveness in delaying tumor progression in patients with certain types of advanced soft tissue sarcomas. Source: VOTRIENT (pazopanib) tablets Label:

Ongoing research is exploring the potential of pazopanib in other cancer types, either alone or in combination with other therapies.

Combination Therapies

Pazopanib is being investigated in combination with other anti-cancer agents to potentially improve treatment efficacy and overcome resistance mechanisms. Some promising areas of exploration include:

  • Combining pazopanib with immunotherapy: Studies are evaluating the potential of combining pazopanib with immune checkpoint inhibitors to enhance anti-tumor immune responses. Source: Pazopanib and its potential in cancer therapy:
  • Combining pazopanib with targeted therapies: Research is ongoing to assess the effectiveness of combining pazopanib with other targeted therapies that act on different signaling pathways in cancer cells.

Pazopanib hydrochloride is a small molecule inhibitor classified as a multi-kinase inhibitor, primarily targeting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3), platelet-derived growth factor receptors (PDGFR), and c-KIT. It is utilized in the treatment of advanced renal cell carcinoma and soft tissue sarcoma. The compound is known for its ability to inhibit tumor growth by blocking angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors .

The chemical formula for pazopanib hydrochloride is C21H24ClN7O2S, with a molecular weight of approximately 437.518 g/mol. The compound is often administered in the form of tablets under the brand name Votrient .

Pazopanib acts by inhibiting multiple tyrosine kinases, enzymes that play a crucial role in signaling pathways that control cell growth and survival [, ]. By blocking these enzymes, pazopanib disrupts these pathways and hinders cancer cell proliferation [].

Primarily through its interaction with protein kinases. The compound's mechanism involves the inhibition of phosphorylation processes that are crucial for cell signaling pathways related to tumor growth and survival. Specifically, it inhibits the phosphorylation of VEGFR2, leading to reduced tumor blood flow and increased apoptosis in cancer cells .

The metabolic pathway of pazopanib involves oxidation and conjugation processes mediated by cytochrome P450 enzymes, predominantly CYP3A4, with some contribution from CYP1A2 and CYP2C8. This metabolism results in less active metabolites that are excreted mainly through feces .

Pazopanib exhibits significant biological activity as an antineoplastic agent. Its primary mechanism involves the inhibition of multiple receptor tyrosine kinases, leading to:

Clinical studies have shown that pazopanib can achieve steady-state concentrations sufficient to maximize its therapeutic effects, demonstrating efficacy in managing advanced cancers .

The synthesis of pazopanib hydrochloride involves several steps that include the formation of key intermediates. One common method begins with the reaction of 2,4-dichloropyrimidine with various amines to form a pyrimidine derivative, which is then subjected to further reactions involving other chemical reagents to construct the complete molecular structure of pazopanib .

The following outlines a generalized synthesis pathway:

  • Formation of intermediates: Reacting 2,4-dichloropyrimidine with specific amines.
  • Cyclization: Introducing additional functional groups to form the indazolylpyrimidine structure.
  • Hydrochloride salt formation: Converting the base form into its hydrochloride salt for stability and solubility .

Pazopanib hydrochloride is primarily used in oncology for:

  • Treatment of advanced renal cell carcinoma: It has shown effectiveness in prolonging progression-free survival.
  • Management of soft tissue sarcoma: It offers an alternative therapeutic option for patients who have not responded to other treatments.

Additionally, ongoing research explores its potential use in other malignancies due to its broad-spectrum kinase inhibitory activity .

Pazopanib has several notable drug interactions due to its metabolism via cytochrome P450 enzymes. Key interactions include:

  • CYP3A4 Inhibitors: Co-administration with strong inhibitors can significantly increase plasma levels of pazopanib, necessitating dose adjustments.
  • CYP3A4 Inducers: These can decrease pazopanib levels, potentially reducing its efficacy.
  • Other medications: Caution is advised when used alongside medications that have narrow therapeutic windows or those metabolized by CYP enzymes due to increased risk of adverse effects like hepatotoxicity and hypertension .

Pazopanib hydrochloride shares structural similarities with several other compounds used in cancer therapy. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
SorafenibMulti-kinase inhibitor targeting VEGF and PDGFFirst oral agent approved for renal cell carcinoma
SunitinibInhibits multiple receptor tyrosine kinasesUsed for gastrointestinal stromal tumors
RegorafenibInhibits multiple kinases involved in tumor angiogenesisApproved for colorectal cancer after prior therapies

Pazopanib's unique profile lies in its specific combination of target receptors and its favorable pharmacokinetics compared to these similar compounds, making it particularly effective against renal cell carcinoma and soft tissue sarcoma .

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

473.1400719 g/mol

Monoisotopic Mass

473.1400719 g/mol

Heavy Atom Count

32

UNII

33Y9ANM545

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (66.67%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (33.33%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (66.67%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Renal-cell carcinoma (RCC)Votrient is indicated in adults for the first-line treatment of advanced renal-cell carcinoma (RCC) and for patients who have received prior cytokine therapy for advanced disease.Soft-tissue sarcoma (STS)Votrient is indicated for the treatment of adult patients with selective subtypes of advanced soft-tissue sarcoma (STS) who have received prior chemotherapy for metastatic disease or who have progressed within 12 months after (neo)adjuvant therapy.Efficacy and safety have only been established in certain STS histological tumour subtypes.

NCI Cancer Drugs

Drug: Pazopanibhydrochloride
US Brand Name(s): Votrient
FDA Approval: Yes
Pazopanib hydrochloride is approved to treat adults with: Renal cell carcinoma (a type of kidney cancer ) that is advanced.
Soft tissue sarcoma that is advanced. It is used in patients who have already been treated with chemotherapy.
Pazopanib hydrochloride is also being studied in the treatment of other types of cancer.

Pharmacology

Pazopanib Hydrochloride is the hydrochloride salt of a small molecule inhibitor of multiple protein tyrosine kinases with potential antineoplastic activity. Pazopanib selectively inhibits vascular endothelial growth factor receptors (VEGFR)-1, -2 and -3, c-kit and platelet derived growth factor receptor (PDGF-R), which may result in inhibition of angiogenesis in tumors in which these receptors are upregulated.

ATC Code

L01XE11

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
KIT (CD117) [HSA:3815] [KO:K05091]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

635702-64-6

Wikipedia

Pazopanib hydrochloride

FDA Medication Guides

Votrient
Pazopanib Hydrochloride
TABLET;ORAL
NOVARTIS
09/22/2021

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13

Explore Compound Types